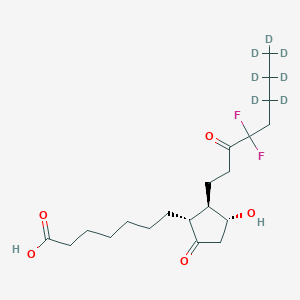
m-PEG11-Hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG11-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG11-Hydrazide typically involves the reaction of polyethylene glycol with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
m-PEG11-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide functional group. It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in various chemical syntheses .
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and other carbonyl-containing compounds. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents .
Major Products Formed
The major products formed from reactions involving this compound are hydrazones, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
m-PEG11-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of bioconjugates and other functionalized materials.
Mechanism of Action
m-PEG11-Hydrazide functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The compound connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
m-PEG4-Hydrazide: A shorter PEG-based linker with similar applications in PROTAC synthesis.
m-PEG8-Hydrazide: Another PEG-based linker with intermediate chain length.
Uniqueness
m-PEG11-Hydrazide is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring enhanced hydrophilicity and reduced steric hindrance .
Properties
Molecular Formula |
C24H50N2O12 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C24H50N2O12/c1-28-4-5-30-8-9-32-12-13-34-16-17-36-20-21-38-23-22-37-19-18-35-15-14-33-11-10-31-7-6-29-3-2-24(27)26-25/h2-23,25H2,1H3,(H,26,27) |
InChI Key |
JUAZSRDFBATCBM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


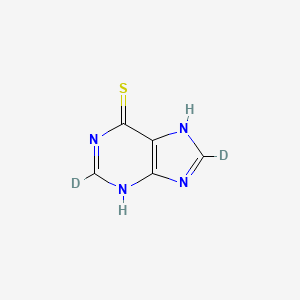
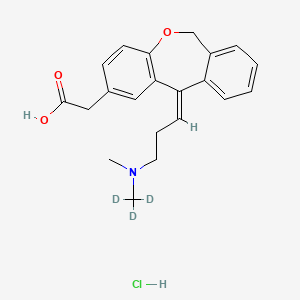
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
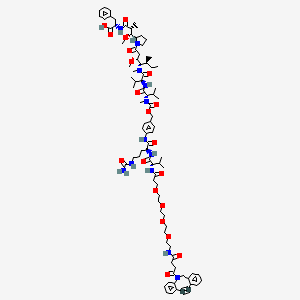
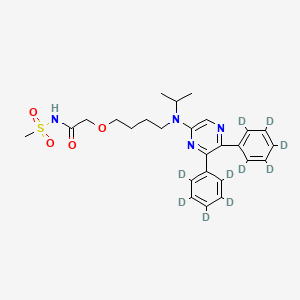
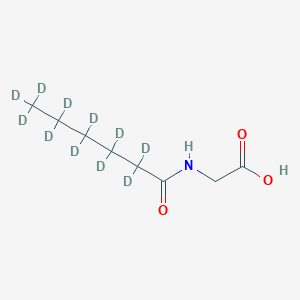
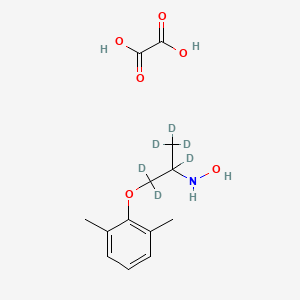

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
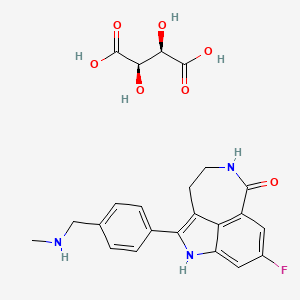
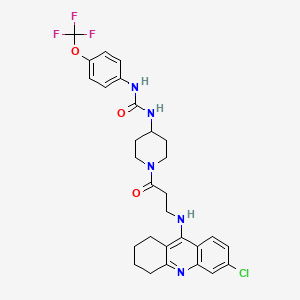
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
